molecular formula C12H12BrN B1288895 8-Bromo-6-isopropyl-quinoline CAS No. 159925-41-4

8-Bromo-6-isopropyl-quinoline

Cat. No.: B1288895
CAS No.: 159925-41-4
M. Wt: 250.13 g/mol
InChI Key: BOCLLRYLXAGRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-isopropyl-quinoline is a quinoline derivative, characterized by the presence of a bromine atom at the 8th position and an isopropyl group at the 6th position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds, known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-isopropyl-quinoline typically involves the bromination of 6-isopropyl-quinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-isopropyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-6-isopropyl-quinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-isopropyl-quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby modulating their function. The bromine atom and isopropyl group contribute to its binding affinity and specificity, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-isopropyl-quinoline is unique due to the combined presence of the bromine atom and isopropyl group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential for various applications in research and industry .

Properties

IUPAC Name

8-bromo-6-propan-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLLRYLXAGRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C(=C1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619070
Record name 8-Bromo-6-(propan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159925-41-4
Record name 8-Bromo-6-(propan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-4-isopropyl-phenylamine (1.72 g, 8.0 mmol), propane-1,2,3-triol (1.84 g, 2.5 equiv), FeSO4 (0.067 g, 0.30 equiv), 3-nitrobenzenesulfonic acid sodium salt (1.13 g, 0.63 equiv) in 4.5 mL of methanesulfonic acid was heated to 135° C. for 3 hours and then cooled down to room temperature. 2 N Aqueous NaOH (˜40 mL) was added and the mixture was extracted with EtOAc (3×50 mL). The organic layer was washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL), dried over magnesium sulfate and concentrated. The residue was purified by silica gel chromatography using 5% to 20% EtOAc in hexane to afford the title compound (1.3 g, 65%) as dark brown solid. MS (ES) m/z 250.2 (M+H+).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

2-Bromo-4-isopropylaniline (3.0 gm) [obtained from Aldrich Chemical Co.], glycerol (2.8 mL) and arsenic pentoxide (3.22 g) were combined and heated to 100° C. H2SO4 (concentrated, 1.9 mL) was added to the reaction mixture in a dropwise manner. The mixture was then heated to 150° C. for 2.5 hours. The resulting black oil was added in a dropwise manner to a stirring mixture of saturated NaHCO3 (300 mL) and ethyl acetate (100 mL). After completion of the addition, the reaction mixture was stirred for 30 minutes. The reaction mixture was then extracted with ethyl acetate (2×200 mL). The organic layers were washed with brine, dried over MgSO4, filtered and concentrated. The resulting material was further purified and isolated by chromatography on silica gel (30:70 ethyl acetate/hexanes) which yielded 2.5 g of 8-bromo-6-isopropylquinoline as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2.8 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.